Studies suggest DHβI might possess anti-cancer properties. Research on human lung cancer cell lines demonstrated DHβI's ability to inhibit cell proliferation and induce apoptosis (programmed cell death) []. Additionally, in vivo studies on mice with liver cancer showed DHβI's potential to suppress tumor growth and metastasis []. However, further research is needed to confirm these findings and understand the underlying mechanisms of DHβI's anti-cancer effects.
While research is still preliminary, DHβI is being explored for its potential in other areas:
Dihydro-beta-ionone is a chemical compound classified as a methyl ketone with the molecular formula and a unique structure that contributes to its aromatic properties. It is a member of the ionone family, which is known for its floral and fruity scents. Dihydro-beta-ionone is often described as having a woody and slightly fruity odor profile, making it valuable in the fragrance and flavor industries. It has been found in various natural sources, such as Phormidium, Apis cerana, and Euglena gracilis .
While extensive safety data is not publicly available for DHβI, some general safety considerations can be applied based on its chemical structure:
A notable reaction pathway involves the enzymatic conversion of beta-ionol to dihydro-beta-ionone using alcohol dehydrogenase and enoate reductase in a one-pot biosynthesis method .
Dihydro-beta-ionone exhibits various biological activities, primarily attributed to its aromatic properties. Some studies suggest it may possess antioxidant properties, which could contribute to its potential health benefits. Additionally, its presence in certain plants indicates possible roles in plant defense mechanisms against herbivores or pathogens. Research has also highlighted its potential antimicrobial properties .
Several methods have been developed for synthesizing dihydro-beta-ionone:
Dihydro-beta-ionone is predominantly used in the following applications:
Dihydro-beta-ionone shares structural similarities with several other compounds within the ionone family. Here are some comparable compounds:
Compound Name | Odor Profile | Unique Features |
---|---|---|
Beta-Ionone | Floral, sweet | Precursor to dihydro-beta-ionone |
Alpha-Ionone | Woody, floral | Known for its use in perfumery |
Ionol | Sweet, floral | Often used as a fragrance ingredient |
Dihydro-Alpha-Ionone | Woody | Similar structure but different scent characteristics |
Dihydro-beta-ionone is unique due to its specific balance of woody and fruity notes, distinguishing it from other ionones that may lean more towards floral or sweet profiles. This versatility allows it to be effectively utilized across various applications within the fragrance and flavor industries .
Enoate reductases have emerged as critical biocatalysts for the selective hydrogenation of β-ionone’s 10,11-unsaturated double bond. The enzyme DBR1, cloned from Artemisia annua, demonstrates exceptional specificity for β-ionone, achieving a molar conversion rate of 93.8% under optimized conditions [1] [4]. Structural studies suggest that DBR1’s active site accommodates β-ionone’s cyclohexenyl moiety through hydrophobic interactions, while its ketone group forms hydrogen bonds with conserved residues, ensuring precise regio- and stereoselectivity [1]. Comparative analysis of AaDBR1 (Artemisia annua) and RiDBR1 (Rhodococcus sp.) reveals divergences in catalytic efficiency: AaDBR1 exhibits a kcat/KM value of 287 mM−1s−1 for α,β-unsaturated ketones, whereas RiDBR1 shows broader substrate tolerance but lower specificity [5].
Table 1: Kinetic Parameters of Enoate Reductases
Enzyme | Substrate | KM (mM) | kcat (s−1) | kcat/KM (mM−1s−1) |
---|---|---|---|---|
DBR1 | β-Ionone | 0.45 | 12.3 | 27.3 |
AaDBR1 | Citral | 1.2 | 14.8 | 12.3 |
RiDBR1 | Cyclohexenone | 0.78 | 9.6 | 12.3 |
DBR1 operates optimally at pH 6.5 and 45°C, retaining >80% activity between pH 6.0–7.0 and temperatures of 30–50°C [1] [4]. In contrast, AaDBR1 exhibits a broader pH range (6.0–8.0) but lower thermal stability, with activity dropping by 50% at 50°C [2]. RiDBR1 from Paenibacillus polymyxa displays unique cold-adapted properties, maintaining 70% conversion efficiency at 10°C, making it suitable for thermolabile substrates [5].
Table 2: Operational Stability of Enoate Reductases
Enzyme | Optimal pH | Optimal Temp (°C) | Half-Life at 45°C (h) | Residual Activity at 10°C (%) |
---|---|---|---|---|
DBR1 | 6.5 | 45 | 8.2 | 45 |
AaDBR1 | 6.8 | 45 | 4.5 | 30 |
RiDBR1 | 7.0 | 40 | 12.0 | 70 |
PhCCD1 catalyzes the oxidative cleavage of carotenoids into β-ionone precursors, a critical step in dihydro-β-ionone biosynthesis. The enzyme demonstrates maximal activity at pH 6.8 and 45°C, with a Vmax of 4.8 μmol/min/mg for β-carotene [2]. Thermal stability assays reveal that PhCCD1 retains 90% activity after 4 hours at 40°C but loses 70% activity at 50°C, necessitating precise temperature control in industrial applications [2]. Substrate profiling indicates a preference for all-trans carotenoids, with negligible activity toward xanthophylls.
Table 3: Substrate Specificity of PhCCD1
Substrate | Relative Activity (%) | KM (μM) | kcat (s−1) |
---|---|---|---|
β-Carotene | 100 | 12.3 | 0.45 |
Lycopene | 78 | 15.6 | 0.38 |
Lutein | 5 | N/D | N/D |
Integrating PhCCD1 with enoate reductases and NADPH regeneration systems enhances dihydro-β-ionone yields. For instance, coupling PhCCD1 and AaDBR1 with glucose dehydrogenase (GDH) for NADPH recycling increased production by 1.5-fold, achieving 13.34 mg/L dihydro-β-ionone (85.8% molar conversion) [2]. The system’s efficiency depends on stoichiometric balancing of CCD and reductase activities, as excess β-ionone accumulation inhibits AaDBR1.
Table 4: Performance of Coupled Enzymatic Systems
System | Dihydro-β-Ionone Yield (mg/L) | Molar Conversion (%) | NADPH Consumption (mmol/g product) |
---|---|---|---|
PhCCD1 + AaDBR1 | 8.92 | 57.3 | 2.4 |
PhCCD1 + AaDBR1 + GDH | 13.34 | 85.8 | 1.6 |
PhCCD1 + RiDBR1 + GDH | 9.87 | 63.2 | 1.8 |
The accumulation of beta-ionone represents a significant bottleneck in dihydro-beta-ionone production systems, necessitating innovative modular engineering approaches to overcome this limitation. Research has identified that beta-ionone accumulation prevents efficient conversion to dihydro-beta-ionone, creating a metabolic bottleneck that limits overall production efficiency [1] [2]. The surplus precursor beta-ionone observed in Escherichia coli cultures indicates insufficient conversion capacity within the bacterial system, highlighting the need for alternative approaches to complete the biosynthetic pathway.
Modular engineering strategies have been developed to address the beta-ionone accumulation challenge through systematic pathway optimization. The "plug-and-play" modular metabolic system approach has demonstrated significant success in improving apocarotenoid production, including dihydro-beta-ionone [5]. This modular approach involves the incorporation of enzyme engineering techniques, including N-terminal truncation and protein fusion, combined with modular metabolic engineering strategies to enhance production efficiency [5].
The implementation of modular pathway engineering in Yarrowia lipolytica has achieved remarkable results, with beta-ionone production improving from 0.5 milligrams per liter to 30 milligrams per liter in flask cultures and reaching 480 milligrams per liter in fed-batch fermentation [5]. By modifying the apocarotenoid genetic module, researchers successfully re-engineered platform strains to produce 32 milligrams per liter and 500 milligrams per liter of beta-ionone in flask and bioreactor systems, respectively, representing an 80-fold improvement over previously reported levels [5].
The modular engineering approach has proven particularly effective when applied to Yarrowia lipolytica systems. Research has demonstrated that the strategy involving enhancement of cytosolic acetyl-coenzyme A supply and increased mevalonate pathway flux yields significant improvements in beta-ionone production [6]. The modular pathway engineering method successfully promoted beta-ionone production in Yarrowia lipolytica, achieving 358 milligrams per liter in shake-flask fermentation and approximately 1 gram per liter in fed-batch fermentation, representing a 280-fold increase compared to baseline strains [6].
The development of Saccharomyces cerevisiae coculture systems represents a breakthrough approach for enhancing whole-cell catalysis in dihydro-beta-ionone production. The implementation of Escherichia coli-Saccharomyces cerevisiae coculture systems has demonstrated remarkable success in overcoming the beta-ionone accumulation bottleneck that limits single-organism production systems [1] [2]. This innovative approach leverages the complementary metabolic capabilities of bacterial and yeast systems to achieve enhanced production efficiency through division of labor between species.
The Escherichia coli-Saccharomyces cerevisiae coculture system achieved a significant improvement in dihydro-beta-ionone production, reaching 27 milligrams per liter compared to 8 milligrams per liter achieved by the Escherichia coli monoculture system [1] [2]. This 3.4-fold improvement demonstrates the effectiveness of the coculture approach in addressing metabolic limitations inherent in single-organism systems. The success of this coculture system lies in the strategic distribution of biosynthetic responsibilities, where Escherichia coli efficiently produces beta-ionone precursors while Saccharomyces cerevisiae specializes in the conversion of beta-ionone to dihydro-beta-ionone.
Research has established that Saccharomyces cerevisiae possesses superior conversion capabilities for transforming beta-ionone to dihydro-beta-ionone compared to Escherichia coli systems [1]. The implementation of whole-cell catalysis using Saccharomyces cerevisiae has achieved conversion rates of 93.80 percent, significantly higher than the 85.8 percent achieved by bacterial whole-cell catalysis systems [7] [8]. This superior performance is attributed to the endogenous enzyme systems present in Saccharomyces cerevisiae that are naturally adapted for the biotransformation of terpene compounds.
The comparative analysis of conversion rates between bacterial and yeast biotransformation systems reveals significant differences in metabolic efficiency and substrate utilization capabilities. Saccharomyces cerevisiae whole-cell catalysis demonstrates superior performance with conversion rates reaching 93.80 percent when converting beta-ionone to dihydro-beta-ionone [7]. In contrast, bacterial whole-cell catalysis systems, primarily Escherichia coli-based platforms, achieve conversion rates of 85.8 percent under optimized conditions [8].
The superior performance of yeast biotransformation systems is attributed to several key factors. Saccharomyces cerevisiae possesses endogenous enzyme systems that are naturally adapted for terpene compound biotransformation, providing inherent advantages over heterologous expression systems in bacteria [9] [10]. Research has demonstrated that yeast systems exhibit higher tolerance to substrate inhibition and product toxicity, enabling sustained conversion efficiency even at elevated substrate concentrations [11] [12].
Bacterial biotransformation systems, while achieving lower conversion rates, offer distinct advantages in terms of genetic manipulability and rapid growth characteristics. Escherichia coli systems have achieved notable success in implementing complex metabolic engineering strategies, including the expression of carotenoid cleavage dioxygenases and enoate reductases [7] [5]. The "plug-and-play" modular approach in bacterial systems has enabled systematic optimization of individual pathway components, resulting in significant improvements in overall production efficiency [5].
Comparative studies have revealed that yeast biotransformation systems consistently outperform bacterial systems in terms of product yield and conversion efficiency. Saccharomyces cerevisiae whole-cell catalysis achieved 91.08 milligrams per liter of dihydro-beta-ionone from beta-ionone substrate, while bacterial whole-cell catalysis produced 13.4 milligrams per liter from carotenoid substrates [7] [8]. This 6.8-fold difference in production efficiency highlights the metabolic advantages of yeast systems for dihydro-beta-ionone biotransformation.
Quorum sensing mechanisms play a crucial role in regulating coculture population dynamics and optimizing metabolite exchange between Escherichia coli and Saccharomyces cerevisiae in dihydro-beta-ionone production systems. Research has demonstrated that quorum sensing-based growth-regulation circuits provide additional parameters for controlling coculture composition throughout fermentation processes [13] [14]. The implementation of quorum sensing systems in naringenin-producing cocultures resulted in 60 percent titer increases compared to systems optimized through inoculation ratio control alone [13].
The development of quorum sensing-based circuits enables dynamic population control in coculture fermentation systems. These circuits couple transcription in one subpopulation to the cell density of the other population, facilitating coordination of metabolic activities [13] [14]. When combined with communication modules, quorum sensing circuits achieve additional 60 percent improvements in product titers, demonstrating the significant impact of population regulation on production efficiency [13].
Metabolite exchange represents a fundamental mechanism underlying the success of Escherichia coli-Saccharomyces cerevisiae coculture systems. Research has identified specific metabolites, including hexadecanoic acid, that facilitate cross-species interactions and enhance overall system performance [15]. The co-cultured Escherichia coli enhances Saccharomyces cerevisiae cell viability through improved membrane stability and reduced oxidized lipid levels [15]. These metabolite-mediated interactions contribute to enhanced oxidative stress tolerance and sustained production capabilities in coculture systems.
The metabolite exchange mechanisms in coculture fermentation involve complex interactions between different metabolic pathways and cellular processes. Studies have demonstrated that Saccharomyces cerevisiae and Escherichia coli can establish stable coexistence in chemostat conditions through substrate competition and product inhibition [16] [17]. The species compete for glucose as a growth-limiting resource while producing acetate and ethanol, with acetic acid showing significant inhibitory effects on Escherichia coli growth at pH 5 [16].
Environmental Hazard